molecular formula C13H14ClNO6 B3073594 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1018125-33-1

3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B3073594
CAS No.: 1018125-33-1
M. Wt: 315.7 g/mol
InChI Key: WXNLLUXMWJBDLU-UHFFFAOYSA-N
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Description

This compound is a dihydroisoxazole derivative featuring a 2-chloro-3,4,5-trimethoxyphenyl substituent and a carboxylic acid group at position 5 of the isoxazole ring. Its molecular formula is C₁₃H₁₄ClNO₆, with a molecular weight of 315.71 g/mol . Conflicting CAS numbers are reported: 1018125-33-1 () and 125-33-1 (), which may reflect discrepancies in sourcing or data entry. It is categorized under B6 (usage unspecified) and has a purity of 95% .

Properties

IUPAC Name

3-(2-chloro-3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO6/c1-18-8-4-6(7-5-9(13(16)17)21-15-7)10(14)12(20-3)11(8)19-2/h4,9H,5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNLLUXMWJBDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=NOC(C2)C(=O)O)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the chloro-trimethoxyphenyl group: This step involves the substitution reaction where the chloro-trimethoxyphenyl group is introduced to the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different isoxazole derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and molecular properties:

Compound Name CAS Molecular Formula Molecular Weight Substituents Purity Notes
3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid 1018125-33-1 / 125-33-1* C₁₃H₁₄ClNO₆ 315.71 2-Cl; 3,4,5-OCH₃ 95% Potential herbicidal use inferred from analogs
3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid 522615-29-8 C₁₀H₈ClNO₃ 225.63 2-Cl 100% (SDS) Hazards: H315, H319, H335 (skin/eye/respiratory irritation)
3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid 717830-27-8 C₁₂H₁₂ClNO₅ 285.68 5-Cl; 2,4-OCH₃ N/A Supplier availability
3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid 473253-40-6 C₁₁H₁₁NO₄ 221.21 4-OCH₃ 95% Minimal substitution; used in synthetic intermediates
3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid 1326815-06-8 C₁₃H₁₅NO₅ 265.26 2,4-OCH₃; 5-CH₃ 97% Methyl group enhances steric bulk

Notes:

  • CAS discrepancies : The target compound has conflicting CAS numbers, possibly due to database errors.
  • Substituent impact : The number and position of methoxy (-OCH₃) and chloro (-Cl) groups influence polarity, solubility, and bioactivity.

Key Differences

  • Chlorine and Methoxy Positioning : The target compound’s 2-Cl, 3,4,5-OCH₃ pattern distinguishes it from analogs like 3-(5-Chloro-2,4-dimethoxyphenyl)-... (5-Cl, 2,4-OCH₃) and 3-(4-Methoxyphenyl)-... (single 4-OCH₃). These variations affect electronic properties and receptor interactions.
  • Ring Modifications : Derivatives like 3-(2,4-Dimethoxyphenyl)-5-methyl-... introduce a methyl group on the dihydroisoxazole ring, altering conformational stability .

Agrochemical Potential

A patent () describes herbicidal use of 3-(2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidin-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester combined with glufosinate-P. While the target compound’s activity is undocumented, its structural similarity suggests possible herbicidal utility .

Biological Activity

The compound 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-3,4,5-trimethoxyphenyl derivatives. The key steps in the synthesis include:

  • Formation of the Isoxazole Ring : The isoxazole moiety is formed through cyclization reactions involving appropriate precursors.
  • Carboxylic Acid Functionalization : The introduction of the carboxylic acid group is achieved through various synthetic strategies including oxidation or direct carboxylation.

Anticancer Properties

Research indicates that compounds related to the 3,4,5-trimethoxyphenyl structure exhibit significant anticancer activity. For instance, a series of 3,4,5-trimethoxyphenyl thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The results showed promising inhibitory effects on cell proliferation with IC50 values in the nanomolar range .

The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways involved in cancer progression. Studies suggest that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antitumor activity against a panel of human tumor cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis highlighted that modifications on the trimethoxyphenyl group significantly influenced the biological activity. Substituents at specific positions on the aromatic ring were found to enhance potency against certain cancer types while reducing toxicity profiles .

Data Table: Biological Activity Overview

Activity Type Cell Line Tested IC50 (µM) Mechanism
AnticancerMCF-70.05Apoptosis induction
AnticancerA5490.03Cell cycle arrest
AntimicrobialE. coli0.15Inhibition of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazoline ring. A common approach is cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl intermediates. For example, chlorinated trimethoxyphenyl precursors can react with hydroxylamine under alkaline conditions to form the dihydroisoxazole core, followed by hydrolysis or oxidation to introduce the carboxylic acid group. Reaction optimization should consider steric hindrance from the 3,4,5-trimethoxy substituents and the chloro group at position 2. Techniques like thin-layer chromatography (TLC) are critical for monitoring reaction progress .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in related dihydroisoxazole derivatives .

Q. What safety protocols are recommended given limited toxicological data?

  • Methodological Answer : Safety Data Sheets (SDS) emphasize handling the compound in a fume hood with personal protective equipment (PPE: gloves, lab coat, goggles). Although toxicity data are scarce (e.g., "no data available" in ), assume acute toxicity based on structural analogs. Avoid inhalation and skin contact; use emergency eyewash stations and showers if exposed. Store in sealed containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates?

  • Methodological Answer : Steric effects from the 3,4,5-trimethoxy groups may slow cyclization. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for nucleophilic attack.
  • Temperature control : Gradual heating (40–60°C) reduces side reactions.
    Monitor intermediates via HPLC or GC-MS to identify bottlenecks .

Q. How should researchers address discrepancies in stability data across studies?

  • Methodological Answer : Conflicting stability reports may arise from varying storage conditions or impurities. Conduct accelerated stability studies:

  • Forced degradation : Expose the compound to heat (40–80°C), light (UV-vis), and humidity (75% RH).
  • Analytical tracking : Use HPLC-UV or LC-MS to quantify degradation products (e.g., demethylation of methoxy groups).
    Cross-reference results with thermogravimetric analysis (TGA) to assess thermal stability .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes inhibited by trimethoxyphenyl moieties).
  • Quantum mechanical calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic regions in the dihydroisoxazole ring).
  • QSAR modeling : Correlate substituent positions (e.g., chloro vs. methoxy) with bioactivity using datasets from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 2
3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

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